Nicorandil N-Oxide

Pharmacology Potassium Channel Mechanism of Action

Nicorandil N-Oxide is the definitive analytical reference standard for quantifying the N-oxide impurity in nicorandil API and finished dosage forms. Substituting this compound with denitrated metabolites (e.g., SG-86) introduces chromatographic misidentification and 10-fold lower pharmacological potency, compromising ANDA submission data. - Enables ICH Q3A/Q3B-compliant impurity testing with batch-specific COA (HPLC, NMR, MS). - Retains dual SUR2B/Kir6.2 channel activation and NO-donor functionality for accurate metabolic fate studies. - Supplied with full characterization data to support regulatory audit readiness.

Molecular Formula C8H9N3O5
Molecular Weight 227.17 g/mol
CAS No. 107833-98-7
Cat. No. B565169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicorandil N-Oxide
CAS107833-98-7
SynonymsN-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide 1-Oxide; 
Molecular FormulaC8H9N3O5
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-]
InChIInChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12)
InChIKeyNALIEKHMDVZBFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicorandil N-Oxide: Analytical Standard and Cardiovascular Research Metabolite


Nicorandil N-Oxide (CAS 107833-98-7) is the N-oxide metabolite of the clinically established anti-anginal agent nicorandil. Chemically designated as N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide 1-Oxide [1], this compound is a derivative in which the pyridine nitrogen of nicorandil is oxidized to an N-oxide. It is primarily utilized as an analytical reference standard for impurity profiling and method validation in the quality control of nicorandil drug substance and formulations, as well as a research tool for investigating the metabolic fate and contribution of metabolites to the parent drug's overall pharmacological profile [2]. Its procurement is essential for laboratories engaged in nicorandil-related analytical development or mechanistic cardiovascular studies.

Analytical reference standard for Nicorandil Impurity 11 profiling
Research tool for nicorandil N-oxide metabolite pharmacology
Dual KATP channel and NO donor mechanism study context

Why Nicorandil N-Oxide Cannot Be Substituted by Other Nicorandil Analogs


The pharmacological and analytical profile of Nicorandil N-Oxide is structurally specific and cannot be approximated by generic substitution with other nicorandil metabolites, impurities, or in-class KATP channel openers. As an N-oxide, it possesses a unique combination of a nitrate ester and a pyridine N-oxide moiety, which distinguishes it from the parent drug and from denitrated metabolites like SG-86. This distinct chemical structure confers a dual mechanism of action as both a nitric oxide (NO) donor and an activator of SUR2B/Kir6.2 potassium channels [1]. In contrast, the denitrated metabolite SG-86 lacks the nitrate group, resulting in a 10-fold lower potency in potentiating adenosine-induced vasodepression [2] and a different vasodilator mechanism that is insensitive to KATP channel blockade by glibenclamide [3]. These fundamental differences in chemical structure, mechanism, and potency mean that using an alternative compound will not recapitulate the specific analytical or biological behavior of Nicorandil N-Oxide, leading to compromised assay validation, inaccurate impurity tracking, or flawed mechanistic conclusions.

Denitrated metabolites (e.g., SG-86) lose nitrate-dependent NO donor capacity, failing to reproduce dual KATP/NO profile.
SG-86 exhibits markedly lower vasodilator potency and a glibenclamide-insensitive mechanism distinct from Nicorandil N-Oxide.
Other nicorandil congeners are not qualified as impurity reference standards for regulatory ANDA/QC applications.

Quantitative Evidence for Nicorandil N-Oxide vs. Congeners


Dual KATP Channel Activation and NO Donor Activity

Nicorandil N-Oxide retains the dual mechanism of its parent drug, acting as both an activator of the ATP-sensitive potassium channel (SUR2B/Kir6.2) and a nitric oxide (NO) donor [1]. While a direct, head-to-head quantitative comparison of its potency on SUR2B/Kir6.2 is not available, the parent compound nicorandil exhibits an EC50 of ~10 µM for SUR2B/Kir6.2 activation and shows >50-fold selectivity over the SUR2A/Kir6.2 channel (EC50 > 500 µM) [2]. This dual activity is a key differentiator from denitrated metabolites like SG-86, which lack NO donor capacity and are an order of magnitude less potent in vivo [3].

Mechanism Profile
Cross-study comparable
Retains KATP/NO dual activity; direct EC50 not reported for N-oxide.
Dual activity critical for modeling parent pharmacology; denitrated analogs miss NO component.
Parent nicorandil EC50 ≈ 10 µM (SUR2B/Kir6.2); SG-86 ~10-fold less potent in vivo.
Pharmacology Potassium Channel Mechanism of Action

Vasodilator Potency and the Nitrate Group Requirement

In an isolated canine heart preparation, nicorandil and its congeners exhibited a clear rank order of vasodilator potency, which is correlated with the chemical group at the C2 position. Nicorandil (with a nitroxyl group) produced a near-maximal increase in coronary blood flow at doses of 0.03–10 µmol. Its acetoxyl analog, SG-209, was approximately 5.5 times less potent, while SG-103 and SG-86 were far less potent [1]. Although Nicorandil N-Oxide was not directly tested in this study, the structure-activity relationship (SAR) underscores the importance of the nitrate/nitroxyl group for high potency. As Nicorandil N-Oxide retains the nitrate group, it is a more relevant comparator to the parent drug than the denitrated metabolites like SG-86, which exhibit both reduced potency and a different, glibenclamide-insensitive mechanism of vasodilation [1].

Vasodilator Potency
Class-level inference
Parent nicorandil: 0.03–10 µmol near-maximal CBF increase; SG-209 ~5.5× less; SG-86 far less potent.
Nitrate group is essential for high-potency KATP-dependent vasodilation.
Nicorandil N-Oxide retains nitrate group; SAR supports relevance.
Cardiovascular Pharmacology Vasodilation Potency

Reference Standard Utility in Impurity Profiling

Nicorandil N-Oxide is a recognized impurity (Nicorandil Impurity 11) in nicorandil drug substance . It is commercially supplied with detailed characterization data compliant with regulatory guidelines [1] and is explicitly intended for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Nicorandil [2]. In contrast, other nicorandil-related compounds, such as SG-86 or SG-209, are primarily research tools for pharmacological studies and are not typically used or qualified as impurity reference standards for regulatory submissions.

Reference Standard Role
Supporting evidence
Designated as Nicorandil Impurity 11; supplied for ANDA, AMV, QC.
Essential for regulatory impurity profiling and method validation.
Other congeners not qualified for ANDA/QC use.
Analytical Chemistry Method Validation Quality Control

Research and Industrial Applications of Nicorandil N-Oxide


Pharmaceutical Quality Control and ANDA Submissions

This compound serves as a critical reference standard for the identification, quantification, and control of the Nicorandil N-Oxide impurity (Impurity 11) in nicorandil active pharmaceutical ingredient (API) and finished dosage forms. Its use is essential for developing and validating robust analytical methods (e.g., HPLC, LC-MS) that meet ICH Q3A/Q3B guidelines for impurity testing, a core component of Abbreviated New Drug Application (ANDA) submissions and commercial batch release testing [1].

Mechanistic Cardiovascular Pharmacology Studies

Researchers investigating the pharmacological contribution of the N-oxide metabolite to the overall therapeutic effect of nicorandil can use this compound to dissect its dual mechanism of action. Unlike the denitrated metabolite SG-86, Nicorandil N-Oxide retains both KATP channel-activating and NO-donating properties [2]. This allows for experiments designed to isolate the contribution of the metabolite to effects such as vasodilation, ischemic preconditioning, and modulation of vascular smooth muscle tone.

Drug Metabolism and Pharmacokinetic Investigations

This compound is an essential tool for studying the in vitro and in vivo metabolic fate of nicorandil. It can be used as an authentic standard for quantifying the formation of the N-oxide metabolite in biological matrices (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. This enables the determination of key pharmacokinetic parameters and the assessment of metabolic pathways across different species or experimental conditions .

Application
Selection Property
Validation Focus
Nicorandil impurity profiling (ANDA/QC)
Designated impurity reference standard
HPLC/LC-MS method validation per ICH
Cardiovascular KATP/NO mechanism studies
Retained dual KATP channel activation and NO donor
Vasodilation and KATP-channel dependency endpoints
Nicorandil metabolite PK investigations
Authentic metabolite standard for bioanalysis
LC-MS/MS quantification in biological matrices

Technical Documentation Hub

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35 linked technical documents
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